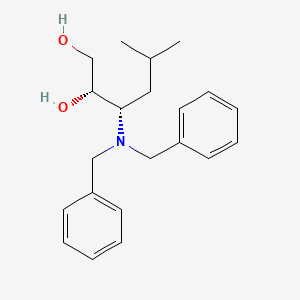
(2S,3S)-3-(Dibenzylamino)-5-methylhexane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-3-(Dibenzylamino)-5-methylhexane-1,2-diol is a chiral compound with two stereocenters. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring a dibenzylamino group and two hydroxyl groups, makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(Dibenzylamino)-5-methylhexane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dibenzylamine and a suitable chiral precursor.
Formation of the Intermediate: The intermediate is formed through a series of reactions, including nucleophilic substitution and reduction.
Final Product Formation: The final product is obtained by introducing the hydroxyl groups through oxidation or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
(2S,3S)-3-(Dibenzylamino)-5-methylhexane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dibenzylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols or amines.
科学的研究の応用
(2S,3S)-3-(Dibenzylamino)-5-methylhexane-1,2-diol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding.
Industry: It can be used in the production of fine chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (2S,3S)-3-(Dibenzylamino)-5-methylhexane-1,2-diol involves its interaction with specific molecular targets. The dibenzylamino group can interact with enzymes or receptors, leading to various biological effects. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2S,3S)-2,3-Butanediol: A similar compound with two hydroxyl groups but lacking the dibenzylamino group.
(2S,3S)-3-FORMYL-2-({[(4-NITROPHENYL)SULFONYL]AMINO}METHYL)PENTANOIC ACID: Another compound with a similar chiral structure but different functional groups.
Uniqueness
(2S,3S)-3-(Dibenzylamino)-5-methylhexane-1,2-diol is unique due to the presence of both dibenzylamino and hydroxyl groups, which provide a combination of reactivity and binding properties not found in other similar compounds. This makes it a valuable molecule for various applications in research and industry.
特性
CAS番号 |
840507-32-6 |
|---|---|
分子式 |
C21H29NO2 |
分子量 |
327.5 g/mol |
IUPAC名 |
(2S,3S)-3-(dibenzylamino)-5-methylhexane-1,2-diol |
InChI |
InChI=1S/C21H29NO2/c1-17(2)13-20(21(24)16-23)22(14-18-9-5-3-6-10-18)15-19-11-7-4-8-12-19/h3-12,17,20-21,23-24H,13-16H2,1-2H3/t20-,21+/m0/s1 |
InChIキー |
GVDYINZRNZQJFW-LEWJYISDSA-N |
SMILES |
CC(C)CC(C(CO)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
異性体SMILES |
CC(C)C[C@@H]([C@@H](CO)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
正規SMILES |
CC(C)CC(C(CO)O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



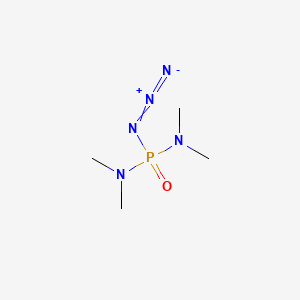
![Furo[3,4-b]pyrazine-2,5,7(1H)-trione](/img/structure/B1626724.png)
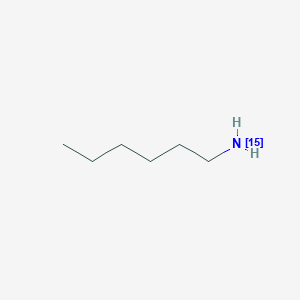
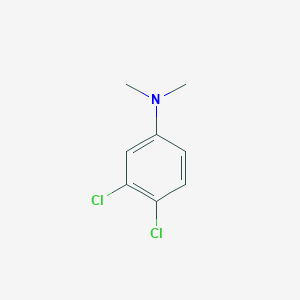
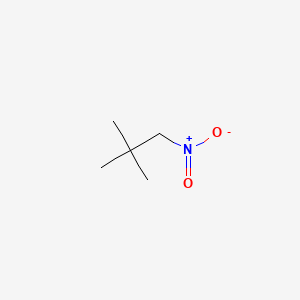

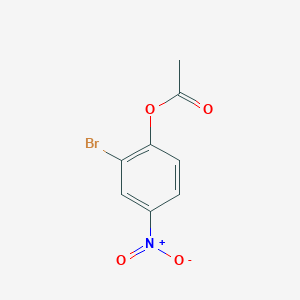

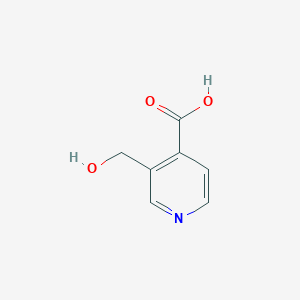

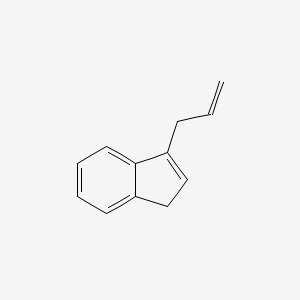
![5-Bromo-2,3-dimethylimidazo[1,2-a]pyridine](/img/structure/B1626741.png)

